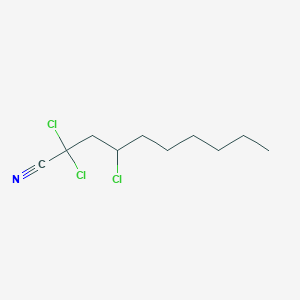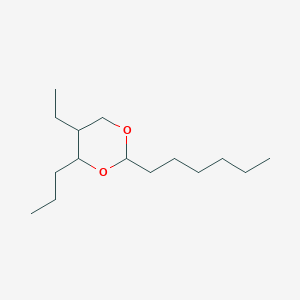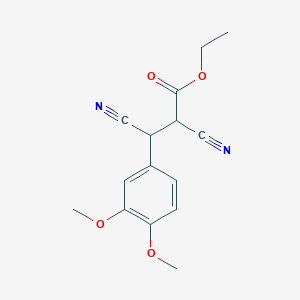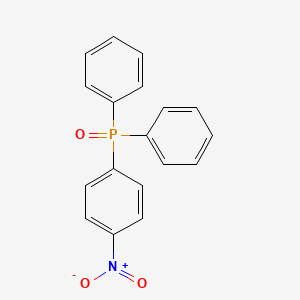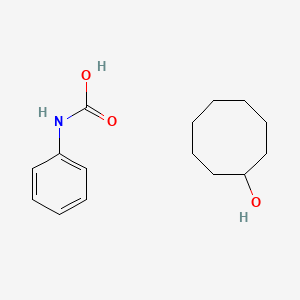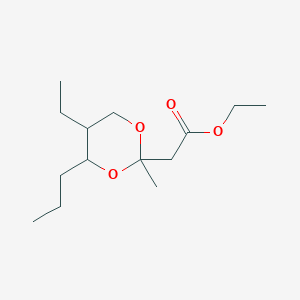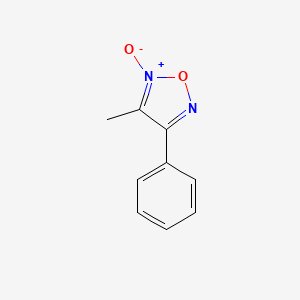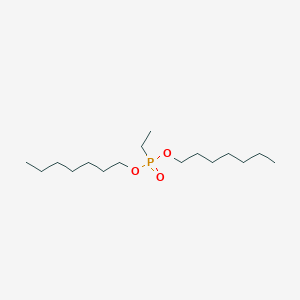
Diheptyl ethylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diheptyl ethylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to an ethyl group and two heptyl chains. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Diheptyl ethylphosphonate can be synthesized through several methods, including the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphites with alkyl halides. For instance, the reaction of triethyl phosphite with heptyl bromide under reflux conditions can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, where H-phosphonate diesters react with aryl or vinyl halides under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to accelerate the reaction rates and improve efficiency . Additionally, the use of bromotrimethylsilane for silyldealkylation followed by desilylation with water or methanol is a common method for producing phosphonates .
化学反応の分析
Types of Reactions
Diheptyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the ethyl or heptyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
科学的研究の応用
Diheptyl ethylphosphonate has several scientific research applications:
作用機序
The mechanism of action of diheptyl ethylphosphonate involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as antibacterial or antiviral activity . The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness in industrial applications .
類似化合物との比較
Similar Compounds
Diethyl ethylphosphonate: Similar in structure but with shorter alkyl chains.
Dimethyl methylphosphonate: Contains methyl groups instead of heptyl chains.
Diethyl phenylphosphonate: Features a phenyl group instead of heptyl chains.
Uniqueness
Diheptyl ethylphosphonate is unique due to its longer heptyl chains, which impart distinct physical and chemical properties. These longer chains can enhance the compound’s hydrophobicity and increase its effectiveness as a flame retardant and plasticizer .
特性
CAS番号 |
6163-81-1 |
|---|---|
分子式 |
C16H35O3P |
分子量 |
306.42 g/mol |
IUPAC名 |
1-[ethyl(heptoxy)phosphoryl]oxyheptane |
InChI |
InChI=1S/C16H35O3P/c1-4-7-9-11-13-15-18-20(17,6-3)19-16-14-12-10-8-5-2/h4-16H2,1-3H3 |
InChIキー |
RBPHHEPCSXTUGB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOP(=O)(CC)OCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



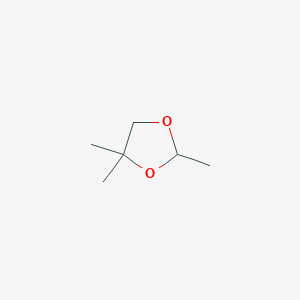
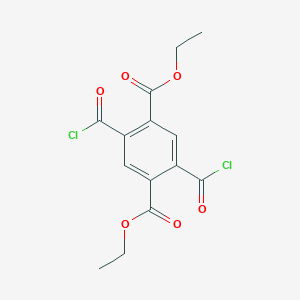
![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)
![2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one](/img/structure/B14732618.png)

